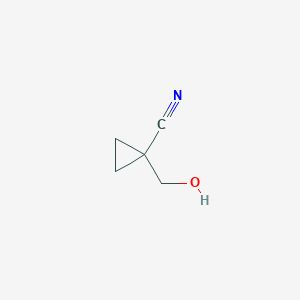
3-(4-Fluoro-2-methylphenyl)piperazin-2-one
Übersicht
Beschreibung
“3-(4-Fluoro-2-methylphenyl)piperazin-2-one” is a chemical compound with the molecular formula C11H13FN2O and a molecular weight of 208.23 . It is also known by other names such as “2-Piperazinone, 3-(4-fluoro-2-methylphenyl)-” and "3-(4-FLUORO-2-METHYLPHENYL)PIPERAZIN-2-ONE(WXG03147)" .
Molecular Structure Analysis
The molecular structure of “3-(4-Fluoro-2-methylphenyl)piperazin-2-one” consists of a piperazin-2-one ring attached to a 4-fluoro-2-methylphenyl group . For a more detailed structural analysis, it would be beneficial to refer to the molecule’s 3D structure or X-ray crystallography data if available.Physical And Chemical Properties Analysis
The boiling point of “3-(4-Fluoro-2-methylphenyl)piperazin-2-one” is predicted to be 407.2±45.0 °C and its density is predicted to be 1.158±0.06 g/cm3 . The compound’s pKa value is predicted to be 15.02±0.40 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
This compound has been studied for its potential as an antimicrobial agent. The design and synthesis of new analogues incorporating the piperazin-2-one structure have shown promising results against Gram-negative strains. These compounds aim to offer a new binding mode to DNA gyrase, enhancing antibacterial effects and activity against quinolone-resistant bacterial strains .
Anti-biofilm Properties
In addition to direct antimicrobial activity, these analogues exhibit anti-biofilm properties, particularly against Gram-positive strains. The prevention of biofilm formation is a crucial aspect of combating persistent infections, as biofilms can protect bacteria from antibiotics and the host immune system .
Pharmaceutical Intermediates
The unique chemical structure of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one makes it a valuable intermediate in pharmaceutical synthesis. It can be used to develop various therapeutic agents, owing to its versatility in chemical reactions .
Agrochemical Research
As an important raw material, this compound finds applications in the synthesis of agrochemicals. Its properties can be harnessed to create products that protect crops from pests and diseases, contributing to agricultural productivity .
Dyestuff Field
The compound’s role as an intermediate extends to the dyestuff industry. It can be involved in the synthesis of dyes and pigments, which are used in a wide range of industries, from textiles to inks .
Novel Applications in Scientific Research
The compound’s unique properties enable exploration in various novel applications. It serves as an invaluable tool for innovative research, potentially leading to the discovery of new uses in science and technology.
Eigenschaften
IUPAC Name |
3-(4-fluoro-2-methylphenyl)piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-7-6-8(12)2-3-9(7)10-11(15)14-5-4-13-10/h2-3,6,10,13H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUGUOHNKOIDMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2C(=O)NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-2-methylphenyl)piperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Fluoro-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B1322102.png)









